molecular formula C30H21P B1296259 Tri-1-naphthylphosphine CAS No. 3411-48-1

Tri-1-naphthylphosphine

Cat. No. B1296259
Key on ui cas rn: 3411-48-1
M. Wt: 412.5 g/mol
InChI Key: DMEUUKUNSVFYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199980B2

Procedure details

A screw cap tube was loaded with (4-formylphenyl)boronic acid (450 mg, 3 mmol), ethylbromoacetate (0.22 mL, 2 mmol), potassium carbonate (830 mg, 6 mmol), Pd2(dba)3 (46 mg, 0.05 mmol), tri-1-naphtylphosphine (62 mg, 0.15 mmol), H2O (0.5 mL), and THF (4.5 mL). The mixture was degased with nitrogen for 5 minutes and then heated to 65° C. for 18 hours. The reaction was cooled to room temperature and diluted with ethyl acetate (50 mL) and washed with water (2×50 mL). The organic phase was filtered through a phase separator and the solvent was removed in vacuo. The residue was purified by silica gel chromatography, eluting with 0-20% EtOAc in isohexane, to yield ethyl 2-(4-formylphenyl)acetate as colourless oil (327 mg, 57%).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
830 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
46 mg
Type
catalyst
Reaction Step Five
Quantity
62 mg
Type
catalyst
Reaction Step Six
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)=[O:2].[CH2:12]([O:14][C:15](=[O:18])[CH2:16]Br)[CH3:13].C(=O)([O-])[O-].[K+].[K+].O>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C3C(=CC=CC=3)C=CC=2)C2C3C(=CC=CC=3)C=CC=2)C2C(=CC=CC=2)C=CC=1.C1COCC1>[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:16][C:15]([O:14][CH2:12][CH3:13])=[O:18])=[CH:5][CH:4]=1)=[O:2] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Three
Name
Quantity
830 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
46 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Six
Name
Quantity
62 mg
Type
catalyst
Smiles
C1(=CC=CC2=CC=CC=C12)P(C1=CC=CC2=CC=CC=C12)C1=CC=CC2=CC=CC=C12
Step Seven
Name
Quantity
4.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A screw cap tube
CUSTOM
Type
CUSTOM
Details
The mixture was degased with nitrogen for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with water (2×50 mL)
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered through a phase separator
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-20% EtOAc in isohexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 327 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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